

MRS1845: An In-depth Technical Guide to its Effects on Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a synthetic dihydropyridine derivative that has been identified as a potent inhibitor of store-operated calcium entry (SOCE), a fundamental process in cellular calcium signaling. This technical guide provides a comprehensive overview of **MRS1845**, its mechanism of action, its effects on calcium signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in modulating cellular calcium levels.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry via ORAI1

MRS1845's primary mechanism of action is the inhibition of store-operated calcium (SOC) channels, with a specific target being the ORAI1 protein, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel.

Store-operated calcium entry is a crucial mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) and for generating sustained calcium signals that regulate a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The process is initiated by the depletion of calcium from the ER, which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor. Upon ER calcium



depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ERplasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1 channels in the plasma membrane, leading to an influx of extracellular calcium into the cell.

MRS1845 exerts its inhibitory effect by acting on the ORAI1 channel, thereby blocking this influx of calcium. While it is a potent inhibitor of SOCE, it is important to note that MRS1845 also exhibits inhibitory activity towards L-type voltage-gated calcium channels, indicating a degree of non-selectivity.

Quantitative Data

The following tables summarize the available quantitative data on the activity of MRS1845.

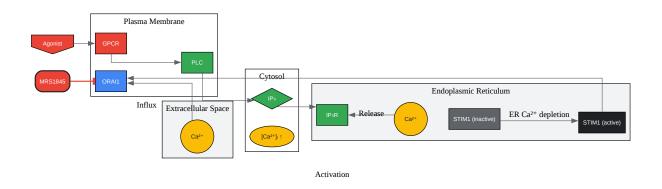
Parameter	Value	Cell Line	Assay
IC50 (SOCE Inhibition)	1.7 μΜ	HL-60	Thapsigargin-induced calcium influx
IC ₅₀ (L-type VGCC Inhibition)	2.1 μΜ	Not Specified	Not Specified

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. SOCE (Store-Operated Calcium Entry) VGCC (Voltage-Gated Calcium Channel)

Signaling Pathway and Experimental Workflow Diagrams

Store-Operated Calcium Entry (SOCE) Signaling Pathway



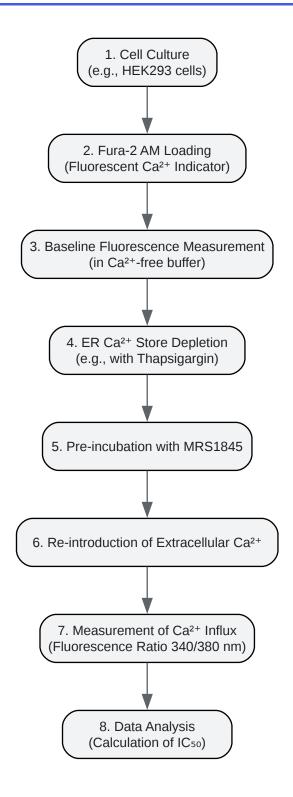


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Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway inhibited by MRS1845.

Experimental Workflow for Measuring SOCE Inhibition





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Caption: A typical experimental workflow for quantifying the inhibitory effect of **MRS1845** on SOCE.



Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2 AM Calcium Imaging

This protocol describes a method to quantify the inhibitory effect of **MRS1845** on SOCE in a cell line such as HEK293.

- 1. Materials and Reagents:
- HEK293 cells (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM glucose, pH 7.4
- Calcium-free HBS: HBS without CaCl₂ and supplemented with 1 mM EGTA
- Thapsigargin
- MRS1845
- Dimethyl sulfoxide (DMSO)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
- 2. Cell Preparation:



- Seed HEK293 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
- 3. Fura-2 AM Loading:
- Prepare a Fura-2 AM loading solution:
 - Dissolve Fura-2 AM in DMSO to make a 1 mM stock solution.
 - In a separate tube, mix an equal volume of 20% Pluronic F-127 in DMSO with the Fura-2
 AM stock solution.
 - \circ Dilute this mixture in serum-free DMEM to a final Fura-2 AM concentration of 2-5 μ M.
- Aspirate the culture medium from the cells and wash once with HBS.
- Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
- After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
- 4. Measurement of SOCE:
- Replace the HBS with calcium-free HBS containing 1 mM EGTA.
- Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation) at an emission of ~510 nm for a few minutes.
- To deplete the ER calcium stores, add thapsigargin (final concentration 1-2 μ M) to the wells and continue to record the fluorescence ratio. An increase in the ratio indicates the release of calcium from the ER.
- Once the fluorescence ratio has reached a stable plateau (indicating complete store depletion), add different concentrations of MRS1845 (prepared in calcium-free HBS) to the respective wells and incubate for 5-10 minutes. A vehicle control (DMSO) should also be included.



- To initiate SOCE, add CaCl2 to each well to a final concentration of 2 mM.
- Record the subsequent increase in the fluorescence ratio, which represents the influx of extracellular calcium through store-operated channels.

5. Data Analysis:

- The magnitude of SOCE is typically calculated as the difference between the peak fluorescence ratio after the addition of CaCl₂ and the baseline ratio before its addition.
- Plot the percentage of SOCE inhibition against the concentration of MRS1845.
- Fit the data to a dose-response curve to determine the IC₅₀ value of MRS1845 for SOCE inhibition.

Applications in Research and Drug Development

MRS1845 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of store-operated calcium entry. Its ability to block SOCE allows researchers to probe the involvement of this pathway in various cellular processes. For instance, MRS1845 has been utilized to demonstrate the necessity of ORAI1-mediated SOCE for the maturation and matrix mineralization of osteoprogenitors in mineralized collagen glycosaminoglycan (MC-GAG) scaffolds.

In the context of drug development, molecules that modulate SOCE are of significant interest for a range of therapeutic areas, including inflammatory and autoimmune diseases, as well as certain cancers where calcium signaling is dysregulated. While the lack of high selectivity of MRS1845 may limit its direct therapeutic potential, it remains a crucial reference compound for the development of more specific ORAI1 inhibitors.

Conclusion

MRS1845 is a key chemical probe for the study of store-operated calcium entry. Its inhibitory action on ORAI1 channels provides a means to dissect the intricate roles of calcium signaling in cellular function. This guide has provided a detailed overview of its mechanism, quantitative properties, and practical experimental protocols to facilitate its effective use in research and drug discovery endeavors. The continued investigation of compounds like MRS1845 will







undoubtedly contribute to a deeper understanding of calcium homeostasis and the development of novel therapeutic strategies targeting calcium signaling pathways.

 To cite this document: BenchChem. [MRS1845: An In-depth Technical Guide to its Effects on Calcium Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662596#mrs1845-and-its-effects-on-calciumsignaling-pathways]

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